molecular formula C12H18ClN3 B2579147 7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane;hydrochloride CAS No. 1159824-71-1

7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane;hydrochloride

Cat. No.: B2579147
CAS No.: 1159824-71-1
M. Wt: 239.74 g/mol
InChI Key: IKLDZHHQXNAQSS-UHFFFAOYSA-N
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Description

TC-2216 trihydrochloride is a chemical compound with the molecular formula C12H17N3.ClH. It is known for its role as a partial agonist at neural nicotinic acetylcholine receptors. This compound has been researched for its potential therapeutic applications in treating anxiety and depression, although it was not successful as a therapeutic agent. Despite this, TC-2216 trihydrochloride remains valuable in pharmacological research as an alpha4beta2-selective antagonist .

Properties

Key on ui mechanism of action

TC-2216 targets specific neuronal nicotinic receptors (NNRs), a class of receptors found in the central nervous system that play a critical role in regulating nervous system activity. TC-2216 selectively inhibits the alpha4beta2 NNR to modulate the release of neurotransmitters that are involved in mood regulation.

CAS No.

1159824-71-1

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C12H17N3.ClH/c1-3-11(9-13-6-1)15-8-5-12(10-15)4-2-7-14-12;/h1,3,6,9,14H,2,4-5,7-8,10H2;1H

InChI Key

IKLDZHHQXNAQSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CN=CC=C3)NC1.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of TC-2216 trihydrochloride involves several steps, starting with the formation of the core structure, 1,7-diazaspirononane. This is followed by the introduction of a pyridinyl group at the 7-position. The final step involves the formation of the trihydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

TC-2216 trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a more saturated analog of the original compound .

Scientific Research Applications

TC-2216 trihydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving nicotinic acetylcholine receptors.

    Biology: It helps in understanding the role of nicotinic receptors in various biological processes.

    Medicine: Although not successful as a therapeutic agent, it provides insights into the development of new drugs targeting nicotinic receptors.

Mechanism of Action

The mechanism of action of TC-2216 trihydrochloride involves its interaction with neural nicotinic acetylcholine receptors. As a partial agonist, it binds to these receptors and modulates their activity. This modulation affects the release of neurotransmitters, which in turn influences various physiological processes. The molecular targets include alpha4beta2 nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmitter release and signal transduction .

Comparison with Similar Compounds

TC-2216 trihydrochloride can be compared with other similar compounds, such as:

    TC-5214: Another nicotinic receptor modulator with antidepressant activity.

    Mecamylamine: A non-selective nicotinic receptor antagonist used in research and therapy.

    Varenicline: A partial agonist at alpha4beta2 nicotinic receptors, used as a smoking cessation aid.

The uniqueness of TC-2216 trihydrochloride lies in its selective antagonism of alpha4beta2 nicotinic receptors, making it a valuable tool in pharmacological research .

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